molecular formula C12H16O4 B14783358 (E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate

(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate

Cat. No.: B14783358
M. Wt: 224.25 g/mol
InChI Key: AXFWOFLOOPUESJ-UHFFFAOYSA-N
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Description

Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system fused with a 1,4-dioxane ring and an acrylate ester group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diol can be reacted with an appropriate ketone under acidic conditions to form the spiro[4.5]decane ring system.

    Introduction of the Acrylate Group: The acrylate ester group can be introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with acrylic acid or its derivatives in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require efficient reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The acrylate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the ester group.

Scientific Research Applications

Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the acrylate group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate can be compared with other similar compounds, such as:

    7-methyl-1,4-dioxaspiro[4.5]dec-7-ene: This compound shares the spirocyclic structure but lacks the acrylate ester group, resulting in different chemical reactivity and applications.

    1,4-Dioxaspiro[4.5]dec-7-ene-8-acetic acid, methyl ester: This compound has a similar spirocyclic structure but with an acetic acid ester group instead of an acrylate ester, leading to different biological and chemical properties.

The uniqueness of Methyl (E)-3-(1,4-dioxaspiro[4

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoate

InChI

InChI=1S/C12H16O4/c1-14-11(13)5-4-10-3-2-6-12(9-10)15-7-8-16-12/h3-5H,2,6-9H2,1H3

InChI Key

AXFWOFLOOPUESJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CCCC2(C1)OCCO2

Origin of Product

United States

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